molecular formula C16H15FN2O4 B1662166 帕珠氟沙星 CAS No. 127045-41-4

帕珠氟沙星

货号: B1662166
CAS 编号: 127045-41-4
分子量: 318.30 g/mol
InChI 键: XAGMUUZPGZWTRP-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

帕珠氟沙星是一种氟喹诺酮类抗生素,以其广谱抗菌活性而闻名。 它在日本通常以帕西尔和帕珠克罗斯的品牌名称销售 。帕珠氟沙星对多种细菌感染有效,使其成为抗生素武器库中宝贵的补充。

科学研究应用

Pharmacokinetics and Pharmacodynamics

Pazufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential for optimizing dosing regimens.

Key Findings from Research

  • A study demonstrated that the PK/PD index of pazufloxacin against Pseudomonas aeruginosa was effectively modeled using a murine infection model. The therapeutic efficacy was correlated with the area under the free concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio, indicating that higher ratios resulted in better therapeutic outcomes .
  • The target values for achieving bactericidal effects were established as follows:
    • For stasis: fAUC24/MIC=46.1\text{f}\text{AUC}_{24}/\text{MIC}=46.1
    • For 1 log reduction: fAUC24/MIC=63.8\text{f}\text{AUC}_{24}/\text{MIC}=63.8
    • For 2 log reduction: fAUC24/MIC=100.8\text{f}\text{AUC}_{24}/\text{MIC}=100.8

Clinical Applications

Pazufloxacin has been evaluated for its clinical efficacy in treating various bacterial infections, including enteritis and pneumonia.

Case Studies

  • Infectious Enteritis : A clinical study involving 137 patients with conditions such as shigellosis and Salmonella enteritis reported an overall clinical efficacy rate of 97.2%. The bacteriological efficacy was notably high against Shigella spp. (98.2%) and E. coli (100%), demonstrating pazufloxacin's effectiveness in gastrointestinal infections .
  • Bacterial Pneumonia : A Phase III comparative study assessed pazufloxacin mesilate against ceftazidime in patients with bacterial pneumonia. Results indicated pazufloxacin's comparable efficacy and safety profile, making it a viable alternative for treating pneumonia caused by resistant strains .

Safety Profile

The safety of pazufloxacin has been generally favorable across various studies, with minimal side effects reported.

Adverse Effects

  • In the enteritis study, only one case of epigastralgia was noted among 130 patients (0.8%), and abnormal laboratory findings were observed in 11.2% of cases, primarily involving liver enzyme elevations .
  • A separate report documented a case of generalized fixed drug eruption following pazufloxacin administration, which resolved with treatment .

Summary Table of Clinical Efficacy

Infection TypeClinical Efficacy RateBacteriological Efficacy Rate
Shigellosis97.2%98.2%
Salmonella EnteritisN/A81.8%
Enteropathogenic E. coliN/A100%
Bacterial PneumoniaN/AComparable to Ceftazidime

作用机制

帕珠氟沙星通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 来发挥其抗菌作用。这些酶对细菌 DNA 的复制、转录和修复至关重要。 通过抑制这些酶,帕珠氟沙星阻止细菌细胞分裂并导致细胞死亡

类似化合物:

  • 环丙沙星
  • 左氧氟沙星
  • 莫西沙星
  • 氧氟沙星

比较: 与环丙沙星等其他氟喹诺酮类相比,帕珠氟沙星具有更广谱的活性、更低的毒性和更高的效率。它还表现出对光的敏感性较低,并且不容易产生交叉耐药性。 此外,帕珠氟沙星甲磺酸盐的副作用发生率较低

帕珠氟沙星因其广谱活性、低毒性和高效率的独特组合而脱颖而出,使其成为临床环境中宝贵的抗生素。

准备方法

合成路线和反应条件: 帕珠氟沙星甲磺酸盐的制备涉及由帕珠氟沙星和甲磺酸在丙酮溶剂中形成的反应体系。将混合物进行加热和回流,然后冷却和结晶以获得帕珠氟沙星甲磺酸盐。 然后将该化合物进行无菌灌装和冷冻干燥以生产粉末注射剂

工业生产方法: 用于注射的帕珠氟沙星甲磺酸盐的工业生产涉及相同的过程,但规模更大,确保最终产品的质量和稳定性。 该过程包括加热、回流、冷却、结晶、分离、无菌灌装和冷冻干燥

化学反应分析

反应类型: 帕珠氟沙星会发生各种化学反应,包括氧化、还原和取代。这些反应对其药代动力学和药效学特性至关重要。

常见试剂和条件:

    氧化: 通常涉及在受控条件下使用过氧化氢或高锰酸钾等试剂。

    还原: 通常使用硼氢化钠或氢化铝锂等试剂。

    取代: 通常涉及在特定条件下使用亲核或亲电试剂。

主要生成物: 从这些反应中生成的主要产物取决于所用试剂和具体条件。 例如,氧化可能产生氧化衍生物,而取代反应可以产生帕珠氟沙星的各种取代类似物

相似化合物的比较

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Ofloxacin

Comparison: Compared to other fluoroquinolones like ciprofloxacin, pazufloxacin has a broader spectrum of activity, lower toxicity, and higher efficiency. It also exhibits lower sensitivity to light and does not readily generate cross-resistance. Additionally, pazufloxacin mesilate has a lower incidence of side effects .

Pazufloxacin stands out due to its unique combination of broad-spectrum activity, low toxicity, and high efficiency, making it a valuable antibiotic in clinical settings.

生物活性

Pazufloxacin is a fluoroquinolone antibiotic primarily known for its potent antibacterial activity against various pathogens, particularly Pseudomonas aeruginosa. This article delves into the biological activity of pazufloxacin, focusing on pharmacokinetics (PK), pharmacodynamics (PD), clinical efficacy, and comparative studies with other antibiotics.

Pazufloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these processes, pazufloxacin effectively prevents bacterial cell division and growth.

2. Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Properties:

  • Volume of Distribution (Vd) : Approximately 0.84 L/kg.
  • Elimination Half-life (t1/2) : About 2.40 hours.
  • Peak Plasma Concentration (Cmax) : Achievable concentrations are around 18.06 mg/L after a single administration of 1000 mg.

Pharmacodynamic Parameters:
The efficacy of pazufloxacin is often assessed using the PK/PD indices, particularly the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio. Key findings from recent studies include:

  • For stasis, the target value of fAUC24/MICfAUC_{24}/MIC is 46.1.
  • For achieving a 1 log reduction in bacterial count, fAUC24/MICfAUC_{24}/MIC should be around 63.8.
  • A 2 log reduction requires a fAUC24/MICfAUC_{24}/MIC of approximately 100.8.
  • The maximum concentration to MIC ratio (fCmax/MICfC_{max}/MIC) for stasis is 5.5, increasing to 10.8 for a 2 log reduction .

3. Clinical Efficacy

Clinical studies have demonstrated the effectiveness of pazufloxacin against various pathogens:

PathogenEfficacy Rate (%)
Shigella spp.98.2
Salmonella spp.81.8
Vibrio cholerae O150
Escherichia coli100
Vibrio parahaemolyticus100

In a study involving patients with infectious enteritis, pazufloxacin exhibited an overall clinical efficacy rate of 97.2% , with minimal side effects reported .

4. Comparative Studies

Pazufloxacin has been compared with other antibiotics in terms of both in vitro and in vivo activity:

  • In vitro studies show that pazufloxacin has superior activity against resistant strains of Pseudomonas aeruginosa compared to older fluoroquinolones.
  • In vivo models using murine thigh infections indicated that higher doses of pazufloxacin significantly reduced bacterial counts, confirming its bactericidal effectiveness .

5. Case Studies

Case Study: Nosocomial Infections
In a controlled study involving neutropenic mice infected with Pseudomonas aeruginosa, pazufloxacin was administered at varying doses (2.5–35 mg/kg). The results showed substantial reductions in bacterial load, correlating with the PK/PD indices established earlier. This model highlights the potential for optimizing dosing regimens in clinical settings to combat nosocomial infections effectively .

属性

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGMUUZPGZWTRP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046697
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127045-41-4
Record name Pazufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127045-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pazufloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazufloxacin
Reactant of Route 2
Pazufloxacin
Reactant of Route 3
Pazufloxacin
Reactant of Route 4
Pazufloxacin
Reactant of Route 5
Pazufloxacin
Reactant of Route 6
Pazufloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。